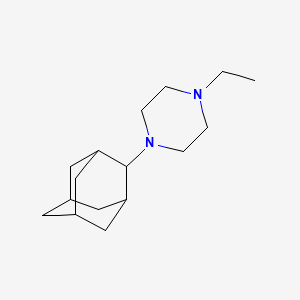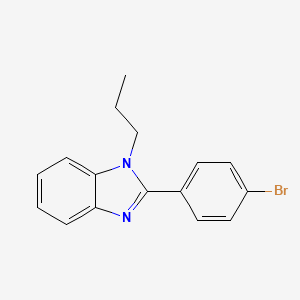
1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide, also known as BIQ, is a chemical compound that has been extensively studied for its potential pharmacological properties. BIQ is a synthetic compound that belongs to the class of arylalkylidene derivatives. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.
Mechanism of Action
The exact mechanism of action of 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide is not fully understood. However, it has been suggested that the compound may exert its effects by modulating various signaling pathways in cells. 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide has also been found to reduce oxidative stress and improve mitochondrial function in cells. In animal models, 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide has been shown to inhibit tumor growth and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide is its broad range of biological activities. The compound has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer effects, making it a potentially useful therapeutic agent for a wide range of diseases. Furthermore, 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide can be easily synthesized and can be scaled up for large-scale production.
One of the limitations of 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide is its relatively low solubility in water, which can make it difficult to administer in vivo. Furthermore, the exact mechanism of action of 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide. One area of research could focus on elucidating the exact mechanism of action of the compound. This could involve investigating the effects of 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide on various signaling pathways in cells and identifying the molecular targets of the compound.
Another area of research could focus on optimizing the pharmacokinetic properties of 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide. This could involve modifying the chemical structure of the compound to improve its solubility and bioavailability in vivo.
Finally, future research could investigate the potential therapeutic applications of 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide in various disease states. This could involve testing the compound in animal models of inflammation, cancer, and neurodegenerative diseases, among others. Overall, 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide is a promising compound that has the potential to be developed into a useful therapeutic agent for a wide range of diseases.
Synthesis Methods
1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide can be synthesized through a multi-step process that involves the reaction of 4-biphenylcarboxaldehyde with 4-aminopyridine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with NaBH4 and HBr to yield 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide hydrobromide. The synthesis of 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide has been extensively studied for its potential pharmacological properties. The compound has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer effects. 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide has also been shown to have neuroprotective effects and can improve cognitive function in animal models. Furthermore, 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide has been found to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens.
properties
IUPAC Name |
2-(4-iminopyridin-1-yl)-1-(4-phenylphenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O.BrH/c20-18-10-12-21(13-11-18)14-19(22)17-8-6-16(7-9-17)15-4-2-1-3-5-15;/h1-13,20H,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRDXTQZSCUXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=CC(=N)C=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)


![{2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5802077.png)

